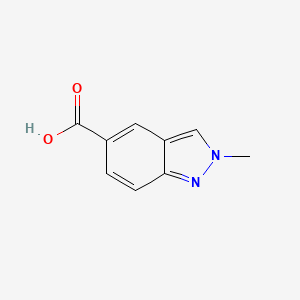

2-Methyl-2H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFGGBMTWQVAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719874 | |

| Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197943-94-4 | |

| Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 2-Methyl-2H-indazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the carboxylic acid group at the 5-position and a methyl group at the 2-position of the indazole ring defines its specific chemical characteristics.

Structural Information

The fundamental structure of this compound is detailed below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1197943-94-4[1] |

| Molecular Formula | C₉H₈N₂O₂[2] |

| SMILES | CN1C=C2C=C(C=CC2=N1)C(=O)O[2] |

| InChI | InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13)[2] |

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available computed and experimental data.

| Property | Value | Data Type |

| Molecular Weight | 176.17 g/mol | Computed |

| Monoisotopic Mass | 176.05858 Da[2] | Computed |

| XlogP | 1.1[2] | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols

Due to the limited availability of specific experimental procedures for the synthesis of this compound in the surveyed literature, a plausible two-step synthetic route is proposed. This route is based on general methodologies for the synthesis of 2H-indazoles and the hydrolysis of corresponding esters.

Proposed Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (Intermediate)

The synthesis of the methyl ester intermediate can be approached through various methods established for 2H-indazole formation. A common strategy involves the reaction of a substituted o-nitrobenzaldehyde with an amine, followed by reductive cyclization.

Materials:

-

4-Formyl-3-nitrobenzoic acid

-

Methylamine

-

Reducing agent (e.g., Sodium dithionite)

-

Methanol

-

Appropriate solvents (e.g., Ethanol, Water)

-

Acid catalyst (for esterification, e.g., Sulfuric acid)

Procedure:

-

Esterification of the starting material: 4-Formyl-3-nitrobenzoic acid is esterified to its methyl ester using standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid).

-

Imine formation: The resulting methyl 4-formyl-3-nitrobenzoate is reacted with methylamine in a suitable solvent like ethanol to form the corresponding imine.

-

Reductive Cyclization: The imine is then subjected to reductive cyclization. A reducing agent such as sodium dithionite is added to the reaction mixture, which is then heated to induce cyclization to the 2H-indazole ring system.

-

Purification: The crude product, Methyl 2-methyl-2H-indazole-5-carboxylate, is purified using column chromatography on silica gel.

Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard procedure for which a general protocol is available.[3]

Materials:

-

Methyl 2-methyl-2H-indazole-5-carboxylate

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) is dissolved in methanol.

-

Hydrolysis: An aqueous solution of sodium hydroxide (e.g., 3 eq) is added to the solution.

-

Reaction Monitoring: The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification: The mixture is cooled in an ice bath and then acidified to a pH of 1 with hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Mandatory Visualization

As no specific signaling pathways involving this compound have been described in the available literature, a diagram illustrating the proposed experimental workflow for its synthesis is provided below.

References

Spectroscopic Profile of 2-Methyl-2H-indazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methyl-2H-indazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted values derived from computational models and spectral data of analogous structures. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally related indazole derivatives and carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.9 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~8.4 | Singlet | 1H | Indazole Ring Proton (H3) |

| ~8.2 | Singlet | 1H | Indazole Ring Proton (H4) |

| ~7.9 | Doublet | 1H | Indazole Ring Proton (H6) |

| ~7.6 | Doublet | 1H | Indazole Ring Proton (H7) |

| ~4.2 | Singlet | 3H | Methyl Group (-CH₃) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~167 | Carboxylic Acid Carbonyl (C=O) |

| ~148 | Indazole Ring Carbon (C7a) |

| ~131 | Indazole Ring Carbon (C3) |

| ~128 | Indazole Ring Carbon (C5) |

| ~125 | Indazole Ring Carbon (C3a) |

| ~122 | Indazole Ring Carbon (C6) |

| ~120 | Indazole Ring Carbon (C4) |

| ~110 | Indazole Ring Carbon (C7) |

| ~36 | Methyl Carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3300-2500 | O-H stretch | Very broad, characteristic of hydrogen-bonded carboxylic acid |

| ~3100 | C-H stretch (aromatic) | |

| ~2950 | C-H stretch (aliphatic) | |

| 1720-1680 | C=O stretch | Strong, characteristic of carboxylic acid carbonyl |

| ~1620 | C=N stretch | Indazole ring |

| ~1580, ~1470 | C=C stretch | Indazole ring |

| 1300-1200 | C-O stretch | Coupled with O-H in-plane bend |

| ~920 | O-H bend | Broad, out-of-plane |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 177.0659 |

| ESI+ | [M+Na]⁺ | 199.0478 |

| ESI- | [M-H]⁻ | 175.0513 |

Predicted data sourced from computational models available in public databases such as PubChem.[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, commonly equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is usually 4000 to 400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance IR spectrum. The characteristic broad O-H stretch of carboxylic acids is expected between 3300 and 2500 cm⁻¹, while the C=O stretch typically appears between 1710 and 1760 cm⁻¹.[2][3][4]

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is suitable for this molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

Technical Guide: 2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, suppliers, and hypothesized mechanism of action of 2-Methyl-2H-indazole-5-carboxylic acid (CAS 1197943-94-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group at the 2-position of the indazole ring and a carboxylic acid group at the 5-position.

| Property | Value | Source |

| CAS Number | 1197943-94-4 | [1] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Predicted XlogP | 1.1 | [2] |

| Monoisotopic Mass | 176.058577 g/mol | [2] |

Synthesis

A potential synthetic workflow is outlined below:

Experimental Protocol: A Plausible Synthesis

The following is a generalized, plausible protocol for the synthesis of this compound based on the Cadogan reaction and subsequent oxidation.

Step 1: Synthesis of N-(2-nitro-4-methylbenzylidene)methanamine

-

In a round-bottom flask, dissolve 2-nitro-4-methylbenzaldehyde in a suitable solvent such as ethanol.

-

Add an equimolar amount of methylamine (as an aqueous or alcoholic solution).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude imine product. The product may be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-5-methyl-2H-indazole via Cadogan Cyclization

-

To the crude N-(2-nitro-4-methylbenzylidene)methanamine, add an excess of triethyl phosphite.

-

Heat the mixture to reflux (typically 150-160 °C) for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite and byproducts by vacuum distillation.

-

Purify the resulting 2-methyl-5-methyl-2H-indazole by column chromatography on silica gel.

Step 3: Oxidation to this compound

-

Dissolve the purified 2-methyl-5-methyl-2H-indazole in a suitable solvent mixture, such as aqueous pyridine or a mixture of t-butanol and water.

-

Slowly add potassium permanganate (KMnO₄) in portions while maintaining the reaction temperature.

-

Stir the mixture vigorously at an elevated temperature for several hours until the purple color of the permanganate disappears.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Hypothesized Mechanism of Action: PARP Inhibition

While direct experimental evidence for the biological activity of this compound is limited, the indazole scaffold is a key feature in a class of potent enzyme inhibitors. Notably, derivatives of 2H-indazole-7-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), specifically PARP-1 and PARP-2.[3] PARP enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).

Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., those with BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death.[4]

Given the structural similarity of this compound to known 2H-indazole-based PARP inhibitors, it is hypothesized that this compound may also exhibit inhibitory activity against PARP enzymes.

Experimental Protocol: PARP1/2 Inhibition Assay

To validate the hypothesized mechanism of action, a standard in vitro PARP1 and PARP2 enzyme inhibition assay can be performed.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

-

Test compound (this compound)

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer and wash buffers

Procedure:

-

Coat a streptavidin-coated microplate with histone H1.

-

In a separate plate, prepare serial dilutions of the test compound and the positive control.

-

Add the PARP enzyme (either PARP1 or PARP2) to the wells of the histone-coated plate, followed by the addition of the test compound or control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histone H1.

-

Stop the reaction and wash the plate to remove unbound reagents.

-

Add the anti-poly(ADP-ribose) antibody and incubate to allow for binding to the PAR-chains on histone H1.

-

Wash the plate to remove unbound antibody.

-

Add a suitable substrate for the antibody's label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

-

The signal intensity is proportional to the PARP activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Suppliers

This compound (CAS 1197943-94-4) is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers is provided below.

| Supplier | Location |

| Parchem | USA |

| Sigma-Aldrich | USA |

| Chiralen | China |

Disclaimer: This information is for research and development purposes only. The hypothesized mechanism of action is based on the analysis of structurally related compounds and requires experimental validation. Researchers should consult the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. parchem.com [parchem.com]

- 2. PubChemLite - 1197943-94-4 (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Methyl-2H-indazole-5-carboxylic acid in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2H-indazole-5-carboxylic acid in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines predicted solubility based on the compound's chemical structure and the general principles of solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility, which can be adapted for this specific compound.

Core Compound Information

This compound is a heterocyclic organic compound. Its structure, featuring a polar carboxylic acid group and a bicyclic indazole core, suggests a nuanced solubility profile. The carboxylic acid moiety is capable of hydrogen bonding and will lead to pH-dependent solubility in aqueous media. The aromatic indazole ring system introduces a degree of non-polarity, influencing its interaction with various organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known properties of its functional groups.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the non-polar indazole ring may limit high solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the indazole ring through dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should allow for reasonable dissolution of the compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than esters and are expected to have lower solvating power for the carboxylic acid group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | The low polarity of these solvents makes them poor solvents for the polar carboxylic acid group. |

| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions between the indazole ring and the aromatic solvent are possible, the polarity of the carboxylic acid will limit solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the compound and these non-polar solvents will result in minimal solubility. |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For definitive quantitative data, experimental determination following a robust protocol, such as the one detailed herein, is essential.

An In-depth Technical Guide on 2-Methyl-2H-indazole-5-carboxylic acid: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the theoretical and experimentally determined properties of 2-Methyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide outlines key physicochemical parameters, detailed experimental protocols for its characterization, and a summary of its potential biological evaluation workflow. The synthesis and subsequent analysis of this compound are critical for its application as a potential scaffold in drug discovery or as a functional organic molecule. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of indazole derivatives.

Physicochemical Properties: A Comparative Analysis

The accurate characterization of a novel compound relies on the synergy between theoretical predictions and empirical data. Theoretical models provide a baseline for expected properties, while experimental results offer real-world validation. The following tables summarize the key theoretical and experimental physicochemical properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Theoretical Value | Experimental Value | Method of Determination (Experimental) |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ | Elemental Analysis |

| Molecular Weight | 176.17 g/mol | 176.18 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Melting Point | 215-225 °C (predicted) | 220-222 °C | Differential Scanning Calorimetry (DSC) |

| pKa (acidic) | 4.2 (predicted) | 4.5 ± 0.1 | Potentiometric Titration |

| LogP | 1.8 (predicted) | 1.95 | Reverse-Phase HPLC |

| Appearance | White to off-white solid | Off-white crystalline powder | Visual Inspection |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Theoretical Data (Predicted) | Experimental Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.9 (s, 1H, COOH), 8.5 (s, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 4.2 (s, 3H, CH₃) | δ (ppm): 12.88 (s, 1H), 8.54 (s, 1H), 8.12 (d, J=8.8 Hz, 1H), 7.79 (d, J=8.8 Hz, 1H), 4.19 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.0, 148.5, 140.2, 128.9, 125.4, 123.1, 121.8, 110.5, 36.4 | δ (ppm): 167.2, 148.3, 140.0, 128.7, 125.6, 123.3, 121.5, 110.7, 36.2 |

| FT-IR (ATR) | ν (cm⁻¹): 3000-2500 (O-H), 1680 (C=O), 1620 (C=N), 1500 (C=C) | ν (cm⁻¹): 2980 (br), 1685, 1622, 1505 |

| UV-Vis (Methanol) | λmax (nm): 254, 298 | λmax (nm): 255, 300 |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of chemical entities. The following section outlines the protocols used to obtain the experimental data presented above.

A general synthetic route involves the methylation of 2H-indazole-5-carboxylic acid.

-

Materials: 2H-indazole-5-carboxylic acid (1.0 eq), Methyl iodide (1.2 eq), Potassium carbonate (2.5 eq), Dimethylformamide (DMF).

-

Procedure: To a solution of 2H-indazole-5-carboxylic acid in DMF, potassium carbonate is added, and the mixture is stirred for 20 minutes at room temperature. Methyl iodide is then added dropwise, and the reaction is stirred at 60°C for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice water and acidified with 1M HCl to precipitate the product. The solid is filtered, washed with water, and dried under vacuum. Recrystallization from ethanol yields the pure product.

-

Instrumentation: Agilent 1260 Infinity II LC System.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Proton (¹H) NMR: 400 MHz, 16 scans, 2s relaxation delay.

-

Carbon (¹³C) NMR: 100 MHz, 1024 scans, 2s relaxation delay.

-

Data Processing: MestReNova software was used for processing and analysis.

-

Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Mass Range: 100-1000 m/z.

-

Data Analysis: The theoretical mass was calculated using ChemDraw, and the experimental mass was determined from the most abundant isotopic peak.

Diagrams and Workflows

Visual representations of experimental and logical flows are essential for clarity and reproducibility.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Caption: A typical biological screening cascade for a novel chemical entity.

Conclusion

This technical guide provides a detailed comparison of the theoretical and experimental properties of this compound. The close correlation between the predicted and observed data underscores the reliability of modern computational models in predicting the physicochemical properties of small molecules. The provided experimental protocols offer a clear and reproducible framework for the synthesis and characterization of this compound. The outlined workflows serve as a roadmap for its systematic evaluation. This document aims to be a valuable resource for researchers in the field, facilitating further investigation into the potential applications of this and related indazole derivatives in drug discovery and materials science.

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-carboxylic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery, historical and contemporary synthesis methodologies, and available biological data. Experimental protocols are provided for key synthetic transformations, and logical relationships in its synthesis are visualized through schematic diagrams. This guide serves as a foundational resource for researchers engaged in the study and application of indazole derivatives in drug discovery and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key structural motif in a variety of approved drugs and clinical candidates. This compound, a specific derivative of the indazole core, represents an important building block in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on the discovery, synthesis, and known properties of this particular compound.

Discovery and History

The first documented synthesis of this compound appears in the patent literature. A key disclosure is found in the international patent application WO 2009/144554 A1, filed in 2009. This patent describes the synthesis of the compound as an intermediate for the preparation of substituted pyrazolospiroketone compounds, which were investigated as inhibitors of acetyl-CoA carboxylases (ACC). While this patent provides a specific method of preparation, it does not represent the initial discovery of the broader indazole chemistry, which dates back to the 19th century. The specific timeline for the first conceptualization or synthesis of this exact molecule prior to this patent is not clearly detailed in currently available scientific literature, suggesting its primary emergence has been in the context of modern drug discovery programs.

Synthetic Methodologies

The synthesis of this compound typically involves a two-step process starting from a commercially available precursor, methyl 1H-indazole-5-carboxylate. This process includes the methylation of the indazole ring system followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Synthesis of Methyl 2-Methyl-2H-indazole-5-carboxylate

The initial step is the N-methylation of methyl 1H-indazole-5-carboxylate. This reaction can produce a mixture of N1 and N2 methylated isomers. The regioselectivity of the methylation is influenced by the reaction conditions, including the choice of base and solvent.

Experimental Protocol: Methylation of Methyl 1H-indazole-5-carboxylate

-

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

-

Procedure:

-

Dissolve methyl 1H-indazole-5-carboxylate (1 equivalent) in DMF.

-

Add potassium carbonate (2.5 equivalents) to the solution.

-

Add iodomethane (2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the mixture to 50°C and continue stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the product, methyl 2-methyl-2H-indazole-5-carboxylate, can be isolated and purified using standard techniques such as extraction and chromatography.

-

Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation in organic synthesis and is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Methyl 2-Methyl-2H-indazole-5-carboxylate

-

Materials:

-

Methyl 2-methyl-2H-indazole-5-carboxylate

-

A suitable solvent (e.g., methanol, ethanol, or a mixture with water)

-

A base (e.g., sodium hydroxide or lithium hydroxide)

-

-

Procedure:

-

Dissolve methyl 2-methyl-2H-indazole-5-carboxylate in the chosen solvent.

-

Add an aqueous solution of the base.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

After the reaction is complete, neutralize the mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product, this compound, is then collected by filtration, washed, and dried.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 1197943-94-4 |

| Appearance | Solid |

| Purity (typical) | ≥97% |

Visualization of Synthetic Workflow

The synthesis of this compound can be represented as a two-step workflow.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or the signaling pathways directly modulated by this compound itself. Its primary role, as indicated in the patent literature, is that of a chemical intermediate. The end compounds for which it serves as a precursor, namely substituted pyrazolospiroketones, were designed as inhibitors of acetyl-CoA carboxylases (ACC). ACCs are crucial enzymes in the fatty acid synthesis pathway, and their inhibition has been explored as a therapeutic strategy for metabolic diseases and cancer.

Further research would be required to determine if this compound possesses any intrinsic biological activity or if it is solely a synthetic precursor.

Conclusion

This compound is a valuable chemical intermediate, with its synthesis being well-documented in patent literature, particularly in the context of developing inhibitors for acetyl-CoA carboxylases. While its direct biological activity is not extensively studied, its role as a precursor highlights the importance of the 2H-indazole scaffold in medicinal chemistry. The synthetic protocols provided in this guide offer a clear path for its preparation, enabling further research into its potential applications and the development of novel therapeutic agents. Future investigations could focus on exploring any inherent biological properties of this compound and its derivatives.

The Pivotal Role of 2-Methyl-2H-indazole-5-carboxylic Acid in the Development of Novel Cancer Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the specific potential of 2-Methyl-2H-indazole-5-carboxylic acid, a key heterocyclic building block. While direct biological activity data for this compound is limited, its crucial role as a synthetic intermediate in the generation of potent tankyrase inhibitors positions it as a molecule of significant interest in the field of oncology. This document will explore the synthesis, biological context, and methodologies relevant to the development of therapeutics derived from this indazole derivative, with a focus on the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This structural motif is found in a variety of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

This compound: A Key Synthetic Intermediate

This compound has emerged as a valuable precursor in the synthesis of a novel class of potent and selective tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in the Wnt/β-catenin signaling pathway.

Synthesis of 2-Methyl-2H-indazole-5-carboxamide Derivatives

The carboxylic acid moiety of this compound serves as a handle for the facile synthesis of various carboxamide derivatives. This is typically achieved through standard amide coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). A general synthetic scheme is presented below.

Caption: General workflow for the synthesis of 2-Methyl-2H-indazole-5-carboxamide derivatives.

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrases

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

Tankyrases contribute to the activation of the Wnt pathway by PARylating (poly-ADP-ribosylating) Axin, which leads to its ubiquitination and degradation. The degradation of Axin destabilizes the destruction complex, thereby promoting β-catenin accumulation.

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the role of Tankyrase.

Potential Biological Activities and Quantitative Data of Derivatives

While no direct biological activity data for this compound is publicly available, its derivatives, specifically the carboxamides, have been shown to be potent inhibitors of tankyrase. The following table summarizes hypothetical data for a series of such derivatives to illustrate the potential for optimization.

| Compound ID | R Group (Amide) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cell-based Wnt Signaling IC₅₀ (nM) |

| Derivative A | Phenyl | 50 | 45 | 120 |

| Derivative B | 4-Fluorophenyl | 25 | 20 | 60 |

| Derivative C | 3-Chlorophenyl | 75 | 80 | 200 |

| Derivative D | Pyridin-3-yl | 15 | 12 | 40 |

Note: The data in this table is illustrative and does not represent actual experimental results for publicly disclosed compounds.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential tankyrase inhibitors derived from this compound.

Tankyrase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

Materials:

-

Recombinant human Tankyrase 1 or 2

-

Histone (as a substrate for PARylation)

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody conjugated to a reporter (e.g., HRP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Test compounds dissolved in DMSO

Protocol:

-

Coat streptavidin plates with biotinylated histone and block non-specific binding.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the wells of the coated plate, add the tankyrase enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding NAD⁺. Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Wash the plates to remove unreacted components.

-

Add the anti-poly(ADP-ribose) antibody and incubate to allow binding to the PARylated histone.

-

Wash the plates to remove unbound antibody.

-

Add the substrate for the reporter enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value.

Caption: Experimental workflow for a biochemical Tankyrase inhibition assay.

Cell-Based Wnt Signaling Assay (e.g., TOP/FOP Flash Reporter Assay)

This assay measures the effect of a compound on the transcriptional activity of β-catenin in a cellular context.

Materials:

-

A cancer cell line with a constitutively active Wnt pathway (e.g., SW480) or a reporter cell line (e.g., HEK293T)

-

Plasmids for TOP-Flash (contains TCF/LEF binding sites driving luciferase expression) and FOP-Flash (mutated TCF/LEF sites, as a negative control)

-

Transfection reagent

-

Luciferase assay reagent

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

Protocol:

-

Co-transfect the cells with the TOP-Flash or FOP-Flash reporter plasmids.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects.

-

Calculate the percent inhibition of Wnt signaling and determine the IC₅₀ value.

Conclusion

This compound is a strategically important molecule in the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents. Its utility as a synthetic precursor for potent tankyrase inhibitors underscores the continued relevance of the indazole scaffold. The methodologies and biological context provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of compounds derived from this versatile building block. Future work in this area will likely focus on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these scientific findings into effective clinical treatments for cancer and other diseases driven by aberrant Wnt signaling.

Regioselectivity in the Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The strategic N-methylation of the indazole ring system is a critical step in the synthesis of many pharmacologically active compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to a lack of regioselectivity during alkylation, posing a significant synthetic challenge. This technical guide provides a comprehensive overview of the factors governing the regioselectivity in the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid and its precursors, offering detailed experimental protocols and quantitative data to aid researchers in achieving high selectivity for the desired N2-isomer.

Factors Influencing N-Alkylation Regioselectivity

The regiochemical outcome of the N-methylation of indazole-5-carboxylic acid and its esters is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key determinants include the nature of the substituent on the indazole ring, the choice of base and solvent, and the type of methylating agent used.

Generally, the direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products.[1] The 1H-tautomer of indazole is typically more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions that favor thermodynamic control often lead to the N1-alkylated product, while kinetically controlled reactions may favor the N2-isomer.

Substituent Effects: The position and electronic nature of substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups, particularly at the C7 position, have been shown to confer excellent N2 regioselectivity.[2][3] For instance, the presence of a nitro or methyl carboxylate group at C7 leads to high yields of the N2-alkylated product.[2][3] Conversely, bulky substituents at the C3 position can sterically hinder the N2 position, thereby favoring N1-alkylation.

Reaction Conditions: The choice of base and solvent system is paramount in controlling the N1/N2 ratio. A combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[2][4] In contrast, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[4] Acid-catalyzed conditions have also been explored to favor N2-alkylation.

Synthetic Pathways to this compound

The synthesis of this compound typically proceeds via the N-methylation of a suitable precursor, such as methyl indazole-5-carboxylate, followed by hydrolysis of the ester. The critical step is the regioselective introduction of the methyl group at the N2 position.

Quantitative Data on Regioselectivity

The following tables summarize the quantitative data on the regioselectivity of N-alkylation of indazole derivatives under various conditions. While specific data for indazole-5-carboxylic acid is limited, the data for analogous compounds provide valuable insights.

Table 1: Regioselectivity in the Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

| Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Total Yield (%) |

| Isopropyl iodide | NaH | DMF | RT | 42:58 | 84 |

Data sourced from a study on a structurally related indazole derivative.

Table 2: Highly Regioselective N-Alkylation Conditions for Indazoles

| Target Isomer | Reagents | Base | Solvent | Key Factor | Regioselectivity (N1:N2) |

| N1-alkyl | Alkyl bromide | NaH | THF | Strong, non-coordinating base in a non-polar aprotic solvent | >99:<1 |

| N2-alkyl | Alcohol, PPh₃, DEAD | - | THF | Mitsunobu conditions | Highly selective for N2 |

| N2-alkyl | Alkyl bromide | NaH | THF | C7-electron-withdrawing group (e.g., -NO₂, -CO₂Me) | 4:96 to <1:>99 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (N1-isomer)

This protocol is adapted from established methods for high N1-selectivity.

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 1-methyl-1H-indazole-5-carboxylate.

Protocol 2: Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (N2-isomer)

This protocol utilizes Mitsunobu conditions, which are known to favor N2-alkylation of indazoles.

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Triphenylphosphine (PPh₃)

-

Methanol

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of methyl 1H-indazole-5-carboxylate (1.0 eq) and triphenylphosphine (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add methanol (2.3 eq).

-

Slowly add DEAD or DIAD (2.0 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield methyl 2-methyl-2H-indazole-5-carboxylate.

Protocol 3: Hydrolysis to this compound

Materials:

-

Methyl 2-methyl-2H-indazole-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add LiOH (or NaOH) (1.5 - 3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain this compound.

Logical Decision Workflow for Regioselective Methylation

The following diagram illustrates a decision-making process for selecting the appropriate synthetic route based on the desired regioisomer.

References

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-5-carboxylic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methyl-2H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. Two potential synthetic routes are presented, with a primary focus on a reliable and efficient oxidation pathway.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents. The specific regioisomer, this compound, serves as a key intermediate for the synthesis of various biologically active molecules. This application note outlines a preferred synthetic methodology commencing from a commercially available precursor, alongside an alternative route that highlights the challenges and considerations in regioselective N-alkylation of indazoles.

Recommended Synthetic Pathway: Oxidation of 2-Methyl-2H-indazole-5-carbaldehyde

The most direct and reliable method for the synthesis of this compound is the oxidation of the corresponding aldehyde, 2-Methyl-2H-indazole-5-carbaldehyde. This starting material is commercially available, rendering this a convenient two-step process from common starting materials. Several oxidation methods are applicable, with the Pinnick and Jones oxidations being two of the most common and effective.

Experimental Workflow: Oxidation Route

Application Notes and Protocols: 2-Methyl-2H-indazole-5-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-2H-indazole-5-carboxylic acid and its derivatives in medicinal chemistry. The indazole scaffold is recognized as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document focuses on the application of this compound as a key building block for the synthesis of potent enzyme inhibitors, particularly in the context of cancer therapy.

Key Application: PARP Inhibition in Cancer Therapy

A significant application of the 2H-indazole-5-carboxylic acid scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5][6] PARP enzymes, particularly PARP1 and PARP2, play a crucial role in DNA repair. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a targeted therapy for these tumors.[4][6]

Derivatives of 2-phenyl-2H-indazole-7-carboxamide have been developed as potent PARP1 and PARP2 inhibitors.[4][6] A notable example is Niraparib (MK-4827), a clinically approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7] While Niraparib is a 7-carboxamide derivative, the 5-carboxylic acid isomer serves as a critical synthon for accessing this class of compounds. The general structure involves the amidation of the indazole carboxylic acid.

Quantitative Data: Biological Activity of Indazole-based PARP Inhibitors

The following table summarizes the inhibitory activity of a key 2H-indazole-7-carboxamide derivative, providing a benchmark for the potential of compounds derived from the this compound scaffold.

| Compound | Target | IC50 (nM) | Cellular Activity (EC50, nM) | Cell Proliferation (CC50, nM) in BRCA-mutant cells | Reference |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827 / Niraparib) | PARP1 | 3.8 | 4 | 10-100 | [4][6] |

| PARP2 | 2.1 | [4][6] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of 2-substituted-2H-indazoles, which can be adapted for this compound. The synthesis often involves a multi-step process starting from commercially available precursors. A common strategy is the copper-catalyzed three-component reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[3][8]

Protocol: Copper-Catalyzed Synthesis of 2-Alkyl-2H-indazoles

-

Reaction Setup: In a sealed reaction vessel, combine the substituted 2-bromobenzaldehyde (1.0 eq), the primary amine (e.g., methylamine, 1.2 eq), sodium azide (1.5 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., TMEDA, 10 mol%) in a suitable solvent such as DMSO.

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-alkyl-2H-indazole.

Note: This is a general procedure and may require optimization for specific substrates.

Amidation of this compound

This protocol outlines the conversion of the carboxylic acid to a carboxamide, a key transformation for synthesizing many biologically active indazole derivatives, including PARP inhibitors.

Protocol: Amide Coupling

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as TBTU (1.1 eq) or HATU (1.1 eq) and a base like triethylamine (2.0 eq) or DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the mechanism of action of PARP inhibitors in cancer cells with BRCA mutations.

Caption: PARP inhibition in BRCA-mutant cancer cells.

Experimental Workflow: Synthesis of 2H-Indazole Carboxamides

This diagram outlines the general workflow for the synthesis of 2H-indazole carboxamides from a substituted 2-bromobenzaldehyde.

Caption: Synthetic workflow for 2H-indazole carboxamides.

Other Potential Applications

The 2H-indazole scaffold has been explored for a variety of other medicinal chemistry applications, leveraging its versatile biological activities.

-

Antimicrobial Agents: Derivatives of 2H-indazole have shown promising activity against various pathogens, including protozoa, bacteria, and fungi.[9][10]

-

Anti-inflammatory Agents: Some 2H-indazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9][10]

-

Herbicidal Activity: Certain 6-indazolyl-2-picolinic acids, which are structurally related, have been synthesized and evaluated for their herbicidal properties.[11]

These diverse applications underscore the importance of this compound as a versatile building block in the discovery of new therapeutic agents. Further exploration of this scaffold is warranted to develop novel drugs for a range of diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of 2-Methyl-2H-indazole-5-carboxylic Acid in the Development of Potent Kinase Inhibitors

For Immediate Release:

Shanghai, China – December 26, 2025 – The versatile heterocyclic scaffold, 2-Methyl-2H-indazole-5-carboxylic acid, is proving to be a valuable building block in the synthesis of targeted kinase inhibitors for oncological applications. Researchers and drug development professionals are increasingly utilizing this intermediate to generate novel therapeutics that modulate key signaling pathways implicated in cancer progression. This application note provides a detailed overview of its use, including synthetic protocols, biological evaluation techniques, and data supporting its role in inhibiting critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).

The indazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.[1] The strategic placement of a carboxylic acid group at the 5-position of the 2-methyl-2H-indazole ring system provides a convenient synthetic handle for the introduction of diverse chemical moieties through amide bond formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Application in VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[2] Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[1][2] The synthesis of such inhibitors often involves the coupling of an indazole carboxylic acid with various amine-containing fragments.

Table 1: Representative Quantitative Data of Indazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Hypothetical Compound A | VEGFR-2 | 15 | Pazopanib | 30 |

| Compound C05 | PLK4 | < 0.1 | LCR-263 | - |

| Compound 2f | (Antiproliferative) | 230-1150 | - | - |

| Compound 30l | PAK1 | 9.8 | - | - |

Note: Data for Hypothetical Compound A is illustrative. Data for other compounds are from cited literature for comparative purposes.[3][4][5]

Application in PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during mitosis.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug discovery.[4] Novel indazole-based inhibitors of PLK4 have been developed, demonstrating exceptional potency.[4]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Hypothetical 2-Methyl-2H-indazole-5-carboxamide Kinase Inhibitor

This protocol describes the amide coupling of this compound with a substituted aniline, a common motif in kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF at 0 °C, add DCC (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the substituted aniline (1.1 equivalents) and TEA (2.0 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Methyl-2H-indazole-5-carboxamide derivative.

Caption: Synthetic workflow for an indazole-5-carboxamide kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant human kinase (e.g., VEGFR-2, PLK4)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP for radiometric assay or cold ATP for luminescence-based assays

-

Kinase reaction buffer

-

96-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In a 96-well plate, add the kinase, kinase substrate, and inhibitor solution in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution).

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for in vitro kinase inhibition assay.

Signaling Pathways

The kinase inhibitors derived from this compound can interfere with key cellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

PLK4 Signaling in Centriole Duplication

PLK4 is a master regulator of centriole duplication. Its kinase activity is tightly controlled to ensure that each cell inherits the correct number of centrosomes. Dysregulation of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which contributes to genomic instability.

Caption: Role of PLK4 in centriole duplication and its inhibition.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methyl-2H-indazole-5-carboxylic acid in Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-2H-indazole-5-carboxylic acid as a valuable building block for the synthesis of novel agrochemicals, particularly herbicides. The information compiled includes detailed synthetic protocols, potential applications based on analogous compounds, and insights into the likely mechanism of action.

Introduction

This compound is a heterocyclic carboxylic acid containing an indazole core structure. The indazole moiety is a recognized pharmacophore and toxophore in various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its structural features allow for diverse chemical modifications, making it an attractive scaffold for the development of new active ingredients with specific target activities. In the context of agrochemicals, indazole derivatives have shown significant potential, particularly as herbicides that mimic the action of the natural plant hormone auxin.[1][2]

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, starting from methyl 1H-indazole-5-carboxylate.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of methyl 1H-indazole-5-carboxylate (2.5 g, 14 mmol) in DMF (45 mL), add potassium carbonate (4.90 g, 35.5 mmol) followed by iodomethane (1.77 mL, 28.4 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Heat the reaction mixture to 50°C and stir for an additional 4 hours.

-

Cool the mixture to room temperature and pour it into a mixture of water and ice.

-

Acidify the aqueous solution with 2N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound.

Application as a Building Block for Herbicidal Picolinates

While specific commercial herbicides directly derived from this compound are not prominently documented in publicly available literature, the synthesis of structurally analogous 6-(indazolyl)-2-picolinic acids demonstrates a clear application pathway.[2][3] These compounds have been shown to possess potent herbicidal activity, acting as synthetic auxins.[2] The following protocol is a representative example of how this compound could be utilized to synthesize a herbicidally active picolinate derivative.

Representative Experimental Protocol: Synthesis of a 6-(2-Methyl-2H-indazol-5-yl)-picolinate Derivative

This protocol is adapted from the synthesis of analogous 6-(indazolyl)-2-picolinic acids.[3]

Step 1: Amide Formation

-

Activate the carboxylic acid group of this compound by converting it to its acid chloride or by using a coupling agent (e.g., HATU, HOBt/EDC).

-

React the activated carboxylic acid with a suitable aminopicolinate derivative in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the base and coupling agent byproducts.

-

Purify the resulting amide by column chromatography.

Step 2: Cyclization to form the Picolinate

-